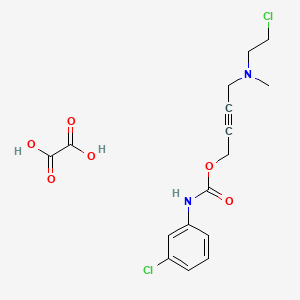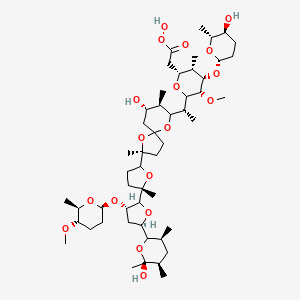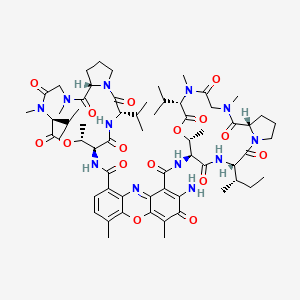
2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a chlorophenoxy group and a nitrothiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and agricultural chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Synthesis of 5-nitro-1,3-thiazole: This can be synthesized by nitration of 1,3-thiazole using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 5-nitro-1,3-thiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Reduction: Formation of 2-(4-aminophenoxy)-N-(5-amino-1,3-thiazol-2-yl)acetamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial or antifungal properties.
Medicine: Potential use as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Possible applications in the development of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with nitrothiazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenoxy group may enhance binding affinity or selectivity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide: can be compared with other nitrothiazole derivatives such as nitrofurantoin or nitrothiazole-based antibiotics.
Chlorophenoxy derivatives: Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) used as herbicides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H8ClN3O4S |
|---|---|
Poids moléculaire |
313.72 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8ClN3O4S/c12-7-1-3-8(4-2-7)19-6-9(16)14-11-13-5-10(20-11)15(17)18/h1-5H,6H2,(H,13,14,16) |
Clé InChI |
UYTYUPKOCVMOCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Solubilité |
3.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















